Dual-Target Crystallographic Fragment Hit Validation: NOTUM and p38α MAP Kinase
Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (as LO5) is one of a limited subset of DSPL fragments validated as a crystallographic hit in two independent target systems: (i) human Notum (PDB 7BAC), where it was identified as Fragment 646 among 59 hits from 768 screened fragments at 1.54 Å resolution [1], and (ii) murine p38α MAP kinase (PDB 6SO1), where it was deposited as Fragment N13569a at 1.66 Å resolution [2]. This dual-target validation is uncommon among commercial benzodioxole-tetrahydrofuran fragment analogs. By contrast, the closely related regioisomer N-(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-3-amine (CAS 1343758-80-4) has no reported PDB deposition or fragment screen data for either target . The broader DSPL Notum screen reported potencies ranging from 0.5 to >1000 µM across 58 catalytic-pocket hits; while the exact IC50 of Fragment 646 was not disclosed, its inclusion in the co-crystal structure publication indicates confirmed target engagement [1].
| Evidence Dimension | Number of validated crystallographic fragment hit targets with deposited PDB structures |
|---|---|
| Target Compound Data | 2 validated targets (Notum: PDB 7BAC; p38α MAPK: PDB 6SO1) |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-3-amine (CAS 1343758-80-4): 0 validated targets with published PDB co-crystal structures; no fragment screen data identified |
| Quantified Difference | 2 vs 0 structurally validated target engagements; target compound is the only benzodioxole-THF fragment with confirmed dual crystallographic hits |
| Conditions | X-ray crystallographic fragment screening; Notum: Diamond Light Source XChem platform, DSPL library, resolution 1.54 Å; p38α: resolution 1.66 Å |
Why This Matters
Dual-target structural validation provides procurement confidence that this fragment engages therapeutically relevant protein pockets in a defined binding mode, offering two distinct starting points for hit-to-lead optimization that unvalidated analogs cannot provide.
- [1] Zhao Y, Mahy W, Willis NJ, et al. Structural Analysis and Development of Notum Fragment Screening Hits. ACS Chem. Neurosci. 2022; 13: 2060–2077. doi:10.1021/acschemneuro.2c00325. PDB 7BAC: Notum Fragment 646. View Source
- [2] Nichols C, Ng J, Keshu A, et al. J. Med. Chem. 2020; 63: 7559–7568. doi:10.1021/acs.jmedchem.0c00403. PDB 6SO1: Fragment N13569a in complex with MAP kinase p38-alpha. View Source
